molecular formula C17H16ClFN2O3S B5053206 N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Katalognummer B5053206
Molekulargewicht: 382.8 g/mol
InChI-Schlüssel: JYFRBPPYRZJZQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is commonly referred to as CFTR(inh)-172, and it has been found to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the flow of salt and water in and out of cells, and its dysfunction is associated with cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. The use of CFTR(inh)-172 has shown promising results in treating CF and other related disorders.

Wirkmechanismus

N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 works by binding to a specific site on the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, known as the ATP-binding site. This binding prevents the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein from opening and allowing the flow of salt and water in and out of cells. By inhibiting the activity of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 can help to reduce the production of mucus and improve lung function in CF patients.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been found to reduce inflammation and improve lung function in CF patients. It has also been found to have potential applications in the treatment of other disorders, such as diarrhea, polycystic kidney disease, and pancreatitis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has several advantages for lab experiments. It is a highly specific inhibitor of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, which makes it useful for studying the role of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 in lab experiments. It is a relatively new compound, and its long-term effects and safety have not been fully established. It also has limited solubility in water, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172. One area of research is focused on improving the efficacy and safety of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 for the treatment of CF and related disorders. This includes optimizing the synthesis process, developing new formulations, and conducting clinical trials to evaluate its effectiveness and safety in humans. Another area of research is focused on exploring the potential applications of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 in other disorders, such as diarrhea, polycystic kidney disease, and pancreatitis. Finally, research is also focused on understanding the molecular mechanisms underlying the activity of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172, which can help to inform the development of new therapies for CF and related disorders.

Synthesemethoden

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 involves several steps, starting with the reaction of 3-chloro-4-fluoroaniline with piperidine-2,6-dione to form N-(3-chloro-4-fluorophenyl)-2,6-piperidinedione. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. The synthesis process has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the treatment of CF and related disorders. CF is caused by mutations in the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide gene, which encodes the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein. The dysfunction of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein leads to the accumulation of thick, sticky mucus in the lungs, pancreas, and other organs, causing inflammation, infection, and tissue damage. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been found to inhibit the activity of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, which can help to reduce the production of mucus and improve lung function in CF patients.

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-15-11-12(4-9-16(15)19)20-25(23,24)14-7-5-13(6-8-14)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFRBPPYRZJZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.